LY339434

Description

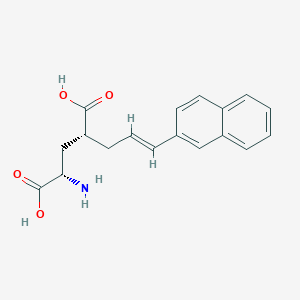

Structure

3D Structure

Properties

CAS No. |

219566-62-8 |

|---|---|

Molecular Formula |

C18H19NO4 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

(2S,4R)-2-amino-4-[(E)-3-naphthalen-2-ylprop-2-enyl]pentanedioic acid |

InChI |

InChI=1S/C18H19NO4/c19-16(18(22)23)11-15(17(20)21)7-3-4-12-8-9-13-5-1-2-6-14(13)10-12/h1-6,8-10,15-16H,7,11,19H2,(H,20,21)(H,22,23)/b4-3+/t15-,16+/m1/s1 |

InChI Key |

KNAYYBRIBNEIAL-WNEUIUNWSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=C/C[C@H](C[C@@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=CCC(CC(C(=O)O)N)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY339434; LY 339434 ; LY-339434. |

Origin of Product |

United States |

Ly339434: a Pharmacological Probe

Agonist Activity and Selectivity at Kainate Receptor Subtypes

Kainate receptors are a class of ionotropic glutamate receptors that function as cation-permeable ligand-gated ion channels. They are composed of subunits GluK1, GluK2, GluK3, GluK4, and GluK5, which can form homomeric or heteromeric assemblies. wikipedia.orgguidetopharmacology.org this compound has been identified as a selective agonist for certain kainate receptor subtypes. guidetopharmacology.org

High Potency and Selectivity for GluK1 (GluR5) Receptors

This compound is recognized as a potent and selective agonist for kainate receptors containing the GluK1 subunit (formerly known as GluR5). guidetopharmacology.orgnih.gov Ligand binding studies have shown that this compound exhibits selectivity for kainate receptors over AMPA receptors. nih.govresearchgate.net Specifically, within the kainate receptor family, this compound demonstrates selectivity for GluK1 over GluK6. nih.govresearchgate.net Some studies indicate that this compound has negligible activity at AMPA receptors (GluA1, -2, -4) and other kainate receptors like GluK6. nih.govresearchgate.net Functional studies in GluK1 expressing HEK 293 cells have shown that this compound evokes inward currents with an estimated EC50 value of 2.5 +/- 0.9 microM. nih.gov

Activity Profile and Specificity at GluK2 and GluK6 Receptors

While this compound shows high selectivity for GluK1, its activity at GluK2 and GluK6 receptors is considerably lower. Studies have indicated that this compound has little effect on GluK6 expressing cells at concentrations below 100 microM. nih.gov In ligand binding studies, this compound showed selectivity for GluK5 (GluR5) over GluK6, whereas another agonist, (2S,4R)-4-methylglutamic acid, showed high affinity for both. nih.govresearchgate.net Research examining kainate receptors in cultured hippocampal neurons found that while kainate and (2S,4R)-4-methylglutamic acid evoked inward currents, the GluK5 selective agonists, including this compound (at 100 microM), did not evoke detectable inward currents in cells responding to kainate. nih.gov This further supports the limited activity of this compound at receptors where GluK6 subunits are prominent in this preparation.

Differential Modulation of Kainate Receptor Isoforms

The kainate receptor family includes several subunits (GluK1-GluK5) that can assemble into various homomeric and heteromeric receptor isoforms, contributing to functional diversity. wikipedia.orgguidetopharmacology.org While the provided search results primarily highlight this compound's strong preference for GluK1-containing receptors, the differential activity observed between GluK1 and GluK6 indicates that this compound can be used to pharmacologically distinguish between receptor populations containing these subunits. nih.govresearchgate.net This differential modulation is a key aspect of its utility as a pharmacological tool for investigating the specific roles of GluK1-containing receptors.

Comparative Analysis with Other Kainate Receptor Agonists (e.g., (2S,4R)-4-methylglutamic acid)

This compound's pharmacological profile has been compared to other kainate receptor agonists, notably (2S,4R)-4-methylglutamic acid (SYM2081). nih.govresearchgate.net While both compounds show selectivity for kainate receptors over AMPA receptors, their selectivity within the kainate family differs. nih.govresearchgate.net this compound is selective for GluK1 over GluK6, whereas (2S,4R)-4-methylglutamic acid exhibits high affinity for both GluK1 and GluK6 kainate receptors. nih.govresearchgate.net Functional studies in dorsal root ganglion neurons showed that both compounds evoked inward currents, with estimated EC50 values of 0.8 +/- 0.2 microM for this compound and 0.17 +/- 0.04 microM for (2S,4R)-4-methylglutamic acid. nih.govresearchgate.net This suggests that (2S,4R)-4-methylglutamic acid may be more potent in preparations containing a mix of GluK1 and GluK6 receptors or predominantly GluK6 receptors, while this compound is more selective for GluK1. nih.govresearchgate.net

Here is a table summarizing some comparative data:

| Compound | Target Receptors (Selectivity) | EC50 (Dorsal Root Ganglion Neurons) | EC50 (GluK1 expressing HEK 293 cells) | EC50 (GluK6 expressing cells) |

| This compound | GluK1 > GluK6, negligible at AMPA, GluK2, GluK4, GluK6 nih.govnih.govresearchgate.net | 0.8 +/- 0.2 µM nih.govresearchgate.net | 2.5 +/- 0.9 µM nih.gov | > 100 µM nih.gov |

| (2S,4R)-4-methylglutamic acid | High affinity for GluK1 and GluK6 nih.govresearchgate.net | 0.17 +/- 0.04 µM nih.govresearchgate.net | Not specified in search results | Not specified in search results |

Note: EC50 values can vary depending on the experimental system and conditions.

Agonist Activity and Receptor Interactions at NMDA Receptors

Beyond its activity at kainate receptors, this compound has also been shown to interact with NMDA receptors. nih.gov

Characterization of Agonist Activity in Cultured Neuronal Systems

Studies in cultured hippocampal neurons have demonstrated that this compound possesses agonist activity at NMDA receptors. nih.govnih.govresearchgate.net The estimated EC50 for this compound at NMDA receptors in cultured hippocampal neurons is approximately 2.5 microM. nih.govnih.gov This indicates that while primarily known for its kainate receptor selectivity, this compound can also activate NMDA receptors at similar micromolar concentrations. nih.govnih.gov Another comparative study also reported an EC50 of 2.5 µM for this compound at NMDA receptors in cultured hippocampal neurons, compared to 11.7 µM for (2S,4R)-4-methylglutamic acid. nih.gov This suggests that this compound may be more potent than (2S,4R)-4-methylglutamic acid at NMDA receptors in this system.

| Compound | EC50 (NMDA receptors in cultured hippocampal neurons) |

| This compound | ~2.5 µM nih.govnih.gov |

| (2S,4R)-4-methylglutamic acid | 11.7 µM nih.gov |

The activity of this compound at NMDA receptors in cultured neuronal systems highlights a dual profile, acting as an agonist at both GluK1-containing kainate receptors and NMDA receptors. nih.govnih.gov

Specificity and Potency Compared to Other NMDA Receptor Ligands

This compound has demonstrated agonist activity at NMDA receptors. In cultured hippocampal neurons, this compound showed an approximate EC50 of 2.5 μM fishersci.ptnih.gov. NMDA receptors are a class of ionotropic glutamate receptors that require the binding of two agonists, typically glutamate and a co-agonist (glycine or D-serine), for activation guidetopharmacology.orgmetabolomicsworkbench.org. The activation of NMDA receptors leads to a current with a slower onset and decay compared to AMPA receptors and they are highly permeable to Ca²⁺ metabolomicsworkbench.org. While this compound acts as an agonist at these receptors, its potency can be compared to endogenous agonists like glutamate and other synthetic ligands used in research.

Examination of Activity at AMPA Receptor Subtypes (GluA1, GluA2, GluA4)

Studies have specifically examined the activity of this compound at AMPA receptor subtypes. AMPA receptors are another major class of ionotropic glutamate receptors, primarily mediating fast excitatory synaptic transmission guidetopharmacology.orgcenmed.comwikipedia.org. These receptors are formed as tetramers from combinations of four subunits: GluA1, GluA2, GluA3, and GluA4 guidetopharmacology.orgcenmed.comwikipedia.orgcenmed.com. Research indicates that this compound exhibits negligible activity at AMPA receptors, including the GluR1, GluR2, GluR4, and GluR6 subtypes fishersci.ptnih.govnih.gov. This lack of significant activity at AMPA receptors underscores its selectivity profile, particularly in contrast to its effects on kainate receptors.

Ligand Binding Studies and Receptor Affinity Profiles in Recombinant Systems

Ligand binding studies utilizing recombinant systems have been instrumental in characterizing the affinity of this compound for different glutamate receptor subtypes. These studies often employ cells, such as HEK293 cells, engineered to express specific recombinant receptor subunits nih.govnih.govfishersci.be.

This compound has been identified as a potent and selective agonist for the GluR5 (GluK1) kainate receptor subtype fishersci.pt. Binding affinity studies have shown that this compound and some of its analogues exhibit high selectivity and potency for GluR5 receptors, with reported Ki values less than 25 nM for some analogues fishersci.ptnih.govnih.gov.

In contrast, this compound demonstrates negligible activity at other kainate receptor subtypes, including GluR6 (GluK2) fishersci.ptnih.govnih.gov. Binding studies confirm this, showing significantly lower affinity for GluR6 compared to GluR5 nih.govnih.gov.

Furthermore, consistent with the functional studies, ligand binding assays in recombinant systems also indicate negligible activity of this compound at AMPA receptor subtypes such as GluR1, GluR2, and GluR4 fishersci.ptnih.govnih.gov.

The binding affinity profile of this compound highlights its utility as a pharmacological tool for selectively targeting GluR5-containing kainate receptors, allowing for the investigation of the specific roles of these receptors in neuronal function fishersci.ptnih.gov.

Below is a summary of the activity and affinity data for this compound at various ionotropic glutamate receptors based on the available research:

| Receptor Subtype | Activity / Affinity | Notes | Source(s) |

| NMDA Receptors | Agonist activity; approximate EC50 of 2.5 μM | Observed in cultured hippocampal neurons. | fishersci.ptnih.gov |

| AMPA Receptors (General) | Negligible activity | Includes GluR1, GluR2, GluR4. | fishersci.ptnih.govnih.gov |

| Kainate Receptor GluR5 (GluK1) | Potent and selective agonist; Ki < 25 nM (analogues) | High affinity and selectivity. | fishersci.ptnih.govnih.gov |

| Kainate Receptor GluR6 (GluK2) | Negligible activity | Low affinity. | fishersci.ptnih.govnih.gov |

Molecular and Cellular Mechanisms of Ly339434 Action

Dynamics of Receptor Activation and Ion Channel Gating

Ligand-gated ion channels, such as kainate receptors, function by coupling the binding of a neurotransmitter or ligand to a conformational change that opens an intrinsic ion channel pore, allowing the flow of ions across the cell membrane. nih.govlongdom.orgnih.gov This process, known as gating, is fundamental to fast synaptic transmission. nih.govnih.gov

Evocation of Inward Currents in Expressing Cell Systems (e.g., Dorsal Root Ganglion Neurons, HEK 293 Cells)

Activation of ionotropic glutamate (B1630785) receptors, including kainate receptors, typically leads to the opening of a cation-selective channel, resulting in an influx of positive ions (such as Na⁺ and Ca²⁺) and the generation of inward currents. nih.govlongdom.org Studies utilizing electrophysiological techniques on expressing cell systems, such as dorsal root ganglion (DRG) neurons and HEK 293 cells, are commonly employed to assess the functional consequences of receptor activation. nih.govfsu.edumdpi.comescholarship.orgresearchgate.net For instance, activation of 5-HT₃ receptors, another type of ligand-gated ion channel expressed in DRG neurons and HEK293 cells, has been shown to evoke inward whole-cell currents. mdpi.com While direct data on LY339434 evoking inward currents in these specific cell types is not explicitly detailed in the provided search results, the known agonistic action of this compound on GluK1-containing kainate receptors suggests it would induce such currents in cells expressing these receptors. acs.orghku.hk

Electrophysiological Assessment of Receptor Responsiveness

Electrophysiological techniques, such as patch clamp, are crucial for directly assessing the functional status and responsiveness of neurotransmitter receptors to drugs like this compound. nih.gov These methods allow for the measurement of ion flow through channels and the characterization of current-voltage relationships, providing detailed information about receptor-drug interactions that is difficult to obtain through other methods. nih.gov By applying this compound to cells expressing GluK1-containing receptors, researchers can measure the resulting inward currents and analyze parameters such as current amplitude, kinetics of activation and desensitization, and dose-response relationships to determine the compound's efficacy and potency as an agonist. The selective nature of this compound for GluK1 receptors makes it a useful pharmacological tool for probing the function of this specific receptor subtype. acs.orghku.hk

Influence on Neuronal Excitability and Network Activity (in models)

Regulation of Synaptic Transmission and Input-Output Functions

Synaptic transmission, the process by which neurons communicate with each other, involves the release of neurotransmitters and their binding to receptors on the postsynaptic neuron. mhmedical.com This leads to changes in the postsynaptic membrane potential, influencing the neuron's input-output function – how it transforms incoming synaptic signals into outgoing action potentials. plos.org Kainate receptors can be located both pre- and post-synaptically, allowing them to modulate synaptic transmission in complex ways. researchgate.netnih.gov Presynaptic kainate receptors can influence neurotransmitter release, while postsynaptic receptors directly affect the postsynaptic neuron's response to incoming signals. researchgate.netnih.gov Studies on synaptic transmission often involve analyzing input-output curves, which relate the strength of synaptic input to the magnitude of the postsynaptic response. researchgate.net this compound, by activating GluK1-containing receptors, would be expected to alter these input-output relationships, thereby regulating synaptic transmission. acs.orghku.hk For instance, activation of kainate receptors has been shown to modulate both excitatory and inhibitory synaptic transmission in various brain regions. nih.gov

Role in Synaptic Integration and Information Processing

Synaptic integration is the process by which a neuron combines multiple synaptic inputs to determine its firing activity. nih.govnih.govuq.edu.aubiorxiv.org This integration, often occurring in dendrites, is crucial for neuronal information processing. nih.govnih.govuq.edu.aubiorxiv.org Ligand-gated ion channels, including kainate receptors, contribute to synaptic integration by influencing the magnitude and time course of postsynaptic potentials. nih.govnih.govuq.edu.aubiorxiv.org The activation of GluK1 receptors by this compound would impact this integration process, potentially altering how neurons process incoming information. acs.orghku.hk The precise role of kainate receptors in synaptic integration is an area of ongoing research, with evidence suggesting they can contribute to both linear and non-linear forms of dendritic computation. researchgate.netnih.gov

Receptor Subunit Stoichiometry, Assembly, and Trafficking Mechanisms

Ionotropic glutamate receptors, including kainate receptors, are multimeric protein complexes typically assembled from four subunits. biorxiv.orgnih.govguidetopharmacology.orged.ac.uk The specific combination and arrangement (stoichiometry) of these subunits determine the receptor's functional properties, including its ligand binding affinity, ion channel conductance, and gating kinetics. nih.govguidetopharmacology.orgnih.gov Kainate receptors can be formed as homomers (composed of identical subunits) or heteromers (composed of different subunits) from GluK1, GluK2, and GluK3 subunits, and also GluK4 and GluK5. guidetopharmacology.orged.ac.uknih.gov The assembly of these subunits into functional receptors is a complex process involving protein folding, trafficking within the cell, and insertion into the cell membrane. researchgate.netnih.gov Receptor trafficking mechanisms, including regulated movement to and from the synapse, are critical for controlling the number and localization of receptors at synaptic sites, thereby dynamically modulating synaptic strength and plasticity. researchgate.netnih.govnih.gov While the search results highlight the general principles of glutamate receptor subunit assembly and trafficking, specific details regarding how this compound might influence the stoichiometry, assembly, or trafficking of GluK1-containing receptors are not provided. However, as an agonist, this compound's effects are dependent on the presence and proper localization of these receptors.

Protein Interactions and Auxiliary Subunits Influencing Kainate Receptor Function and Localization

Kainate receptor function and localization are significantly influenced by interactions with various proteins, including auxiliary subunits. Neuropilin and tolloid-like 1 (NETO1) and NETO2 have been identified as auxiliary subunits for kainate receptors. nih.govelifesciences.orgescholarship.org These proteins are single-pass transmembrane proteins containing CUB domains. elifesciences.org

NETO1 and NETO2 have been shown to affect both the biophysical properties and synaptic localization of kainate receptors. nih.govelifesciences.org Specifically, they can alter the kinetics of kainate receptors; for instance, Neto2 slows the deactivation and desensitization of GluK2 receptors. elifesciences.org These auxiliary subunits interact with kainate receptors predominantly through the intracellular C-terminal domain of the receptor subunits, where several protein-protein interaction motifs are located. nih.gov

Beyond auxiliary subunits, other scaffolding molecules and interacting proteins also play a role in regulating kainate receptor function and trafficking. These include PSD95 and other membrane-associated guanylate kinases, glutamate receptor-interacting protein (GRIP), protein interacting with C kinase 1 (PICK1), and the SNARE complex protein SNAP25. nih.gov These interactions can regulate aspects such as receptor biogenesis, trafficking to the cell surface, and synaptic localization, influencing the amplitude of kainate receptor-mediated excitatory postsynaptic currents (EPSCs). nih.govresearchgate.net

The proper subcellular localization of kainate receptors in specific neuronal compartments is essential for their function in regulating synaptic network activity. researchgate.net This localization is facilitated by complex cellular and molecular trafficking events involving interactions with various proteins. researchgate.net

Investigational Studies on Specific Neuronal Responses Elicited by this compound

Investigational studies have explored the specific neuronal responses elicited by this compound, particularly focusing on its potential to induce excitotoxicity and the involvement of different glutamate receptor subtypes in these effects.

Investigational Studies on Specific Neuronal Responses Elicited by this compound

Mechanisms of Excitotoxic Neuronal Responses in Cultured Murine Cortical Neurons

Excitotoxicity, a process where excessive stimulation by excitatory amino acids leads to neuronal damage or death, is implicated in various neurological conditions. nih.gov this compound has been evaluated for its neurotoxic profile in cultured murine cortical neurons to investigate the role of GluR5 (GluK1) in excitotoxic neuronal death. nih.gov

In cultured murine cortical neurons, this compound caused a concentration-dependent decrease in cell viability. nih.gov The half maximal effective concentration (EC50) for this effect was reported as 11.4 ± 1.2 µM. nih.gov This decrease in cell viability was attenuated by the NMDA receptor antagonist MK-801, but not by the AMPA receptor antagonist CNQX or the 2,3-benzodiazepine GYKI 52466. nih.gov

Morphological analysis using nucleic acid binding dyes indicated that this compound induced few apoptotic-like characteristics. nih.gov The neuronal death observed was rapid and appeared to involve predominantly necrosis rather than morphological apoptosis. nih.govnih.gov These findings suggest that in this experimental model, this compound-induced neuronal death is primarily mediated through mechanisms involving NMDA receptors. nih.gov

Other studies on excitotoxic neuronal injury in cultured murine cortical neurons have examined the morphological changes induced by different glutamate receptor agonists. While high concentrations of glutamate can lead to necrosis-like changes, agonists like AMPA and kainic acid have been shown to cause distinct morphological alterations, including vacuolation and cytoplasmic condensation, which differ from both necrosis and apoptosis. nih.gov The specific mechanisms underlying this compound-induced excitotoxicity in this context appear to be linked to NMDA receptor activation. nih.gov

Deconvolution of NMDA Receptor Contribution to Observed Cellular Responses

The observation that the excitotoxic effects of this compound in cultured murine cortical neurons were attenuated by an NMDA receptor antagonist highlighted a significant contribution of NMDA receptors to the observed cellular responses. nih.gov This finding was notable because this compound was initially characterized as a kainate receptor agonist. nih.gov

The study indicated that this compound acts predominantly through NMDA receptors rather than GluR5 (GluK1) to effect neuronal death in this specific model. nih.gov This suggests a potential off-target effect or a complex interplay between kainate and NMDA receptors in mediating the cellular responses to this compound.

NMDA receptors are another major class of ionotropic glutamate receptors known to play critical roles in synaptic plasticity, learning, and memory, but also in excitotoxicity when excessively activated. mdpi.com NMDA receptor-mediated responses are typically voltage-dependent due to a magnesium block at resting membrane potentials and require the binding of both glutamate and a co-agonist like glycine (B1666218) or D-serine for channel opening. guidetopharmacology.org

The deconvolution of NMDA receptor contribution often involves the use of selective pharmacological antagonists. In the case of this compound's effects, the ability of MK-801, a non-competitive NMDA receptor antagonist, to attenuate the observed neuronal death strongly implicated NMDA receptor activation as a key step in the excitotoxic process triggered by this compound in this system. nih.gov This suggests that even if this compound interacts with kainate receptors, its downstream effects leading to excitotoxicity in this context are substantially mediated by NMDA receptor activity. Further research would be needed to fully elucidate the precise mechanisms of how this compound leads to NMDA receptor-dependent excitotoxicity.

Structure Activity Relationship Sar Studies and Chemical Biology of Ly339434 Analogues

Rational Design and Synthetic Strategies for LY339434 Analogues

The rational design of this compound analogues is based on the structure of glutamate (B1630785), the endogenous agonist for ionotropic glutamate receptors. This compound itself is a -substituted glutamate analogue: (2S, 4R, 6E)-2-amino-4-carboxy-7-(2-naphthyl)hept-6-enoic acid nih.gov. The design process involves introducing various substituents and modifications to the glutamate scaffold, particularly at the (C4) position, to probe the binding site of kainate receptors and identify features that enhance affinity and selectivity for specific subunits like GluK1 acs.orgnih.gov.

Synthetic strategies for these analogues often involve stereoselective routes to ensure the correct configuration at the chiral centers, particularly the -amino acid moiety and the C4 position acs.org. Approaches have included the preparation of enantiomerically pure (2S,4R)-4-substituted glutamic acids acs.org. The synthesis of various 4-substituted glutamate analogues, including those with cinnamyl modifications, has been reported, allowing for systematic exploration of SAR acs.org.

Identification of Critical Structural Features for GluK1/GluR5 Selectivity and Potency

SAR studies have revealed that the substituent at the C4 position of the glutamate backbone is crucial for determining both the potency and subtype selectivity of these analogues at kainate receptors. For this compound, the presence of the (6E)-7-(2-naphthyl)hept-6-enoic acid chain at the 4R position contributes significantly to its activity and selectivity profile nih.govacs.org.

Studies comparing this compound with other glutamate analogues, such as (2S,4R)-4-methylglutamic acid (SYM2081), have highlighted the importance of the nature and size of the C4 substituent. While both this compound and (2S,4R)-4-methylglutamic acid show selectivity for kainate receptors over AMPA receptors, this compound exhibits selectivity for GluK1 over GluK2 (formerly GluR6), whereas (2S,4R)-4-methylglutamic acid shows high affinity for both GluK1 and GluK2 nih.govresearchgate.netresearchgate.net. This suggests that the larger naphthyl-substituted chain in this compound is accommodated favorably by the GluK1 binding site, contributing to its selectivity nih.gov.

Functional activity studies have further supported these findings. This compound evoked inward currents in dorsal root ganglion neurons and GluK1 expressing HEK 293 cells with estimated EC50 values in the low micromolar range, while having little effect on GluK2 expressing cells at significantly higher concentrations nih.gov. This differential activity underscores the importance of the C4 substituent for GluK1 selectivity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) | Selectivity |

| This compound | GluK1 | ~2.5 µM (HEK 293 cells) | GluK1 > GluK2 nih.gov | |

| GluK2 | > 100 µM (HEK 293 cells) | |||

| AMPA | > 300 µM (Purkinje neurons) nih.gov | |||

| NMDA | ~2.5 µM (hippocampal neurons) nih.gov | |||

| (2S,4R)-4-methylglutamic acid | GluK1 | High affinity | ~0.17 µM (DRG neurons) nih.gov | GluK1 ≈ GluK2 nih.gov |

| GluK2 | High affinity | |||

| NMDA | ~11.7 µM (hippocampal neurons) nih.gov |

Exploration of Gamma-Substituted Glutamate Analogues and Cinnamyl Modifications

The exploration of -substituted glutamate analogues has been a key strategy in the development of selective kainate receptor ligands. This compound is a prime example of this class, featuring a complex cinnamyl-like substituent at the (C4) position nih.govacs.org.

Studies on 4-alkyl- and 4-cinnamylglutamic acid analogues have demonstrated that the nature of the substitution at the 4-position significantly impacts receptor affinity and selectivity acs.orgresearchgate.net. Specifically, some 4-cinnamyl analogues have shown high selectivity and potency for GluK1 receptors acs.orgresearchgate.net. The 3-(2-naphthyl)prop-2-enyl modification present in this compound was found to confer the greatest selectivity and potency for GluK1 among the tested cinnamyl analogues acs.orgresearchgate.net. This highlights the importance of the bulky, lipophilic naphthyl group and the rigid cinnamyl structure for optimal interaction with the GluK1 binding site.

Development of this compound as a Prototypical Pharmacological Tool for Kainate Receptor Research

This compound has emerged as a valuable prototypical pharmacological tool for investigating the functional roles of GluK1-containing kainate receptors nih.govacs.orgresearchgate.netresearchgate.net. Its relatively high selectivity for GluK1 over other ionotropic glutamate receptor subtypes, including AMPA and NMDA receptors, and its differential activity compared to compounds like (2S,4R)-4-methylglutamic acid, have made it useful for dissecting the specific contributions of GluK1 receptors in various physiological and pathological processes nih.govacs.orgresearchgate.netresearchgate.net.

Although this compound does show agonist activity at NMDA receptors at higher concentrations, its potent and more selective activity at GluK1 at lower concentrations allows researchers to differentiate GluK1-mediated effects nih.govacs.orgresearchgate.net. The development of this compound has facilitated numerous studies aimed at understanding the distribution, function, and signaling pathways associated with GluK1 receptors in the central nervous system nih.govacs.orgresearchgate.netresearchgate.net. It has served as a benchmark compound in the search for even more potent and selective ligands for kainate receptor subtypes mdpi.com.

Preclinical Research Applications and in Vivo Investigations in Animal Models

Utilization of LY339434 in Animal Models for Dissecting Kainate Receptor Physiology

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors found throughout the central nervous system, playing roles in synaptic transmission, plasticity, and the regulation of neuronal excitability. This compound has been identified as a ligand for kainate receptors, specifically showing selectivity for GluR5 (now known as GluK1) and GluR6 (now known as GluK2) subunits in ligand binding studies over AMPA receptors. researchgate.net Studies using this compound have contributed to understanding the physiological functions of these receptors in animal models. For instance, research has explored how GluR5-containing kainate receptor-mediated actions can be modulated by the activation of protein kinase C in slices of perirhinal cortex from rats. nih.gov This highlights the use of this compound as a tool to investigate the intricate signaling pathways involving KARs.

Investigational Role in Preclinical Disease Models of Neurological Function

Preclinical animal models are essential for studying the mechanisms of neurological diseases and evaluating potential therapeutic compounds. This compound has been explored in several such models to understand its influence on pathological processes.

Contribution to Models of Epilepsy and Seizure Activity

Epilepsy is characterized by recurrent seizures, often linked to neuronal hyperexcitation and elevated glutamate levels. j-epilepsy.orgmdpi.comoatext.com Animal models of epilepsy, such as those induced chemically or electrically, are widely used to study seizure mechanisms and screen for anticonvulsant drugs. uc.ptfrontiersin.orgnih.gov this compound, as a kainate receptor ligand, has been investigated in the context of seizure activity in these models. While specific detailed research findings on this compound's effects on seizure activity in animal models were not extensively detailed in the provided snippets, the involvement of kainate receptors in the generation of seizure activity is acknowledged. nih.govresearchgate.net Studies using compounds affecting glutamate receptors, including kainate receptors, have been conducted in various epilepsy models in rodents. j-epilepsy.orgoatext.comfrontiersin.orgnih.gov

Exploration in Models of Pain and Nociception

Pain is a complex sensory experience involving the detection of noxious stimuli by nociceptors. nih.govwikipedia.org Animal models are crucial for investigating pain mechanisms and evaluating potential analgesics. nih.goviasp-pain.orgporsolt.compainresearch.or.kr These models encompass various types of pain, including inflammatory and neuropathic pain, induced through chemical, thermal, or mechanical stimuli, or nerve injury. nih.govwikipedia.orgporsolt.comresearchgate.netfrontiersin.org Kainate receptors are present in areas involved in pain processing, such as dorsal root ganglia and the spinal cord, suggesting a role in nociception. meduniwien.ac.at While detailed studies specifically on this compound's effects in animal models of pain were not prominently featured in the provided snippets, the involvement of kainate receptors in nociceptive responses has been explored using other ligands in animal models. meduniwien.ac.at Research in this area aims to understand how modulating kainate receptor activity could influence pain perception.

Methodological Considerations and Challenges in Translational Animal Research

Translational animal research, aiming to bridge findings from laboratory studies to human clinical applications, faces significant challenges. nih.govresearchgate.netfrontiersin.orgnih.govfrontiersin.orgmarinbio.comlabroots.com One major challenge is the often limited translatability of results from animal models to humans, attributed to biological and physiological differences between species, as well as variations in genetic backgrounds and environmental factors in animal colonies. iasp-pain.orgfrontiersin.orgfrontiersin.orgmarinbio.comnih.gov Animal models, while invaluable, may not fully capture the complexity and multidimensional nature of human diseases, including neurological and pain conditions, which are influenced by factors like genetics, age, sex, comorbidities, and psychological aspects. frontiersin.orgiasp-pain.orgfrontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org

Methodological rigor in animal studies is crucial for improving reproducibility and translatability. frontiersin.orglabroots.comaofoundation.org Factors such as study design, sample size calculation, randomization, and blinding are critical to minimize bias and ensure the reliability of findings. aofoundation.org Inadequate infrastructure, lack of financial and human capacity, operational obstacles, poor research governance, and prolonged ethical and regulatory approval processes also contribute to the challenges in translational animal research. nih.gov Furthermore, there can be a publication bias towards positive results, which can skew the perceived efficacy of potential therapies based on preclinical data. frontiersin.org The development and refinement of animal models to better mimic human disease states and the use of a wider range of behavioral assessments to capture the full spectrum of disease phenotypes are ongoing efforts to address these challenges. nih.goviasp-pain.org Despite these limitations, animal models remain necessary for preclinical evaluation until more predictive alternative methods are widely available and accepted. frontiersin.orgmarinbio.com

Advanced Methodological Approaches and Future Directions in Ly339434 Research

Application of Advanced Electrophysiological Techniques for Receptor Kinetics and Gating Analysis

Advanced electrophysiological techniques are fundamental for dissecting the kinetic properties and gating mechanisms of ligand-gated ion channels like iGluRs nih.govnih.govescholarship.orgescholarship.org. Patch clamp techniques, including whole-cell, outside-out, and inside-out configurations, can be applied to study the currents mediated by AMPA receptors in the presence of LY339434. By rapidly applying and removing this compound using techniques such as fast solution exchange, researchers can measure activation, deactivation, and desensitization kinetics. Analysis of single-channel recordings can provide insights into the unitary conductance and open probability of AMPA receptor channels activated by this compound. These approaches allow for a detailed understanding of how this compound binding translates into channel opening and ion flow, providing crucial data on its efficacy and potency at the molecular level.

Molecular Biology and Genetic Engineering Approaches for Subunit-Specific Manipulations

AMPA receptors are composed of different subunits (GluA1-GluA4), which assemble into tetramers and influence receptor pharmacology and kinetics nih.govnih.gov. Molecular biology and genetic engineering techniques offer powerful tools to investigate the interaction of this compound with specific AMPA receptor subunit compositions nih.govwikipedia.orgnih.govciu.edu.trmpi-cbg.de. Expressing defined combinations of AMPA receptor subunits in heterologous systems (e.g., HEK293 cells or Xenopus oocytes) allows for the characterization of this compound's effects on receptors with known subunit stoichiometry. Site-directed mutagenesis can be employed to alter specific amino acid residues within the receptor structure, particularly in the ligand-binding domain or transmembrane regions, to identify residues critical for this compound binding, gating, or allosteric modulation. Furthermore, techniques like CRISPR-Cas9 can be used for targeted genetic manipulation in neuronal cultures or animal models to study the effects of altering endogenous AMPA receptor subunit expression on responses to this compound.

Advanced Imaging and Optogenetic Strategies for In Situ Receptor Activity Monitoring

Advanced imaging techniques, such as live-cell calcium imaging and fluorescence resonance energy transfer (FRET), can provide spatial and temporal information about receptor activity and conformational changes in situ wikipedia.orgresearchgate.netnih.govelifesciences.orgfrontiersin.org. Genetically encoded calcium indicators or voltage sensors expressed in neurons can be used to monitor the activity of neural populations or even single cells in response to this compound application. FRET-based sensors designed to detect conformational changes in AMPA receptors upon ligand binding or channel gating could offer a way to directly visualize the activation state of receptors targeted by this compound in real-time. Optogenetics, a technique that uses light-sensitive proteins to control neuronal activity wikipedia.orgresearchgate.netnih.govelifesciences.org, could be combined with this compound research by using optogenetic tools to precisely control neuronal firing and then examining how this compound modulates the resulting synaptic responses or network activity. While direct optogenetic control of this compound binding is not feasible, this combined approach allows for the investigation of this compound's effects within physiologically relevant patterns of neuronal activity.

Systems Neuroscience Investigations of this compound Effects on Neural Circuits

Systems neuroscience aims to understand how neural circuits process information and generate behavior nih.govepfl.chspringer.comucl.ac.ukcam.ac.uk. Investigating the effects of this compound within this framework involves studying its impact on the activity and connectivity of specific neural circuits. Multielectrode arrays or in vivo electrophysiology can be used to record the activity of multiple neurons simultaneously in brain slices or awake, behaving animals exposed to this compound. This allows for the analysis of population coding, network oscillations, and synaptic plasticity. Functional imaging techniques, such as fMRI or in vivo calcium imaging in genetically modified animals, can reveal brain regions and circuits activated or modulated by this compound administration. By combining these techniques with behavioral assays, researchers can link the molecular actions of this compound at AMPA receptors to its effects on complex behaviors mediated by specific neural circuits.

Unexplored Aspects of this compound Pharmacology and Receptor Cross-Talk

While this compound is primarily known as an AMPA receptor agonist, advanced pharmacological studies can explore potential unexplored aspects of its interactions with other receptors or its involvement in receptor cross-talk nih.govfrontiersin.orgnih.gov. High-throughput screening approaches could be employed to assess the activity of this compound at a wide range of other ligand-gated ion channels, G protein-coupled receptors, or other potential targets. Investigating receptor cross-talk involves studying how the activation of AMPA receptors by this compound might influence the function of other receptor systems through intracellular signaling pathways or physical interactions. Techniques such as co-immunoprecipitation and FRET could be used to explore potential physical associations between AMPA receptors and other proteins or receptors, while biochemical assays can probe downstream signaling cascades activated by this compound.

Q & A

Q. How can researchers confirm LY339434’s selectivity for GluK1 (GluR5) kainate receptors over other ionotropic glutamate receptor subtypes?

- Methodological Answer : To validate receptor selectivity, use radioligand binding assays with recombinant homomeric GluK1 receptors and compare affinity (Kᵢ) against GluK2, AMPA (GluA1-4), and NMDA receptors. For functional validation, employ calcium influx assays (FLIPR) in HEK293 cells expressing GluK1 vs. GluK2, and patch-clamp electrophysiology to measure agonist-evoked currents. This compound exhibits >100-fold selectivity for GluK1 (Kᵢ <25 nM) over GluK2 and negligible activity at AMPA/NMDA receptors at concentrations <10 µM .

Q. What experimental approaches are critical for validating this compound’s efficacy in vitro?

- Methodological Answer : Prioritize concentration-response curves in multiple cell systems:

- Hippocampal neurons : Measure EC₅₀ using fluorometric imaging (e.g., ~2.5 µM in cultured hippocampal neurons).

- Dorsal root ganglion (DRG) cells : Assess potency (EC₅₀ ~0.8 µM) to confirm GluK1-specific activation in native tissues.

- Cerebellar Purkinje cells : Use low agonist concentrations (<1 µM) to avoid off-target NMDA receptor activation (EC₅₀ ~362 µM) .

Q. How should researchers design dose-response experiments to minimize confounding effects from NMDA receptor activity?

- Methodological Answer : Limit this compound concentrations to <10 µM in mixed-receptor systems. Co-apply NMDA receptor antagonists (e.g., AP-5) in hippocampal neuron assays to isolate GluK1-mediated responses. Validate specificity using GluK1-knockout models or siRNA-mediated receptor silencing .

Advanced Research Questions

Q. How can contradictory EC₅₀ values for this compound in different neuronal preparations be reconciled?

- Methodological Answer : Discrepancies (e.g., EC₅₀ = 0.8 µM in DRG vs. 2.5 µM in hippocampal neurons) arise from receptor subunit composition (GluK1/GluK5 heteromers vs. homomers) and cell-specific modulators (e.g., auxiliary proteins). To resolve contradictions:

- Use heterologous expression systems (HEK293 + GluK1/GluK5) to standardize receptor environments.

- Perform single-cell electrophysiology to control for variability in native tissues.

- Apply concanavalin A (Con A) to enhance receptor trafficking and reduce desensitization .

Q. What strategies optimize this compound administration protocols in vivo for studying GluK1-mediated synaptic plasticity?

- Methodological Answer :

- Route : Intracerebroventricular (ICV) injection ensures direct CNS delivery; validate with microdialysis to measure brain interstitial concentrations.

- Dosing : Start at 0.1 mg/kg (based on EC₅₀ in DRG) and adjust using pharmacokinetic modeling to account for blood-brain barrier penetration.

- Controls : Co-administer GluK1 antagonists (e.g., UBP302) to confirm target engagement .

Q. How can researchers address this compound’s off-target NMDA receptor activation in high-throughput screening assays?

- Methodological Answer :

- Pre-screen : Test this compound in HEK293 cells expressing NMDA receptors (NR1/NR2A-D subunits) at 10 µM to quantify off-target currents.

- Subtractive analysis : Subtract NMDA-mediated signals (blocked with MK-801) from total responses in GluK1 assays.

- Structure-activity relationship (SAR) : Modify the 4-cinnamyl substituent (e.g., replace naphthyl with less bulky groups) to reduce NMDA affinity while retaining GluK1 selectivity .

Data Analysis & Replication

Q. What statistical methods are recommended for analyzing this compound’s concentration-response data with non-linear kinetics?

- Methodological Answer : Fit data to the Hill equation using iterative least-squares regression (e.g., GraphPad Prism). Report Hill coefficients (nₕ) to assess cooperativity. For non-sigmoidal curves, apply allosteric models (e.g., two-site binding) and compare fits via Akaike’s Information Criterion (AIC) . Include raw traces in supplementary materials to document response kinetics .

Q. How should researchers replicate this compound’s synthesis and enantiomeric purity for independent validation?

- Methodological Answer : Follow the stereoselective synthesis protocol for (2S,4R)-4-substituted glutamic acids:

- Use chiral HPLC (e.g., Chirobiotic T column) to confirm >99% enantiomeric excess.

- Validate purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Cross-reference with published spectral data in .

Tables

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| GluK1 Kᵢ | <25 nM | HEK293 (FLIPR) | |

| GluK2 Kᵢ | >2,500 nM | HEK293 (FLIPR) | |

| NMDA EC₅₀ | ~2.5 µM | Cultured hippocampal neurons | |

| DRG EC₅₀ | 0.8 µM | Dorsal root ganglion cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.